1,2-Dichloroethane

Catalog No.
S527556
CAS No.
107-06-2
M.F
ClCH2CH2Cl
C2H4Cl2
C2H4Cl2
M. Wt
98.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethane

CAS Number

107-06-2

Product Name

1,2-Dichloroethane

IUPAC Name

1,2-dichloroethane

Molecular Formula

ClCH2CH2Cl
C2H4Cl2
C2H4Cl2

Molecular Weight

98.96 g/mol

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2

InChI Key

WSLDOOZREJYCGB-UHFFFAOYSA-N

SMILES

C(CCl)Cl

Solubility

5 to 10 mg/mL at 66° F (NTP, 1992)
8600 mg/L (at 25 °C)
0.09 M
In water, 8,600 mg/L at 25 °C
Solubility in water at 20 °C: 0.86% wt
0.869 g/100 mL water at 20 °C
Miscible with alcohol, chloroform, ether
Soluble in acetone, benzene, chloroform; very soluble in ethanol; miscible with ethyl ether
Soluble in benzene, carbon tetrachloride, and organic solvents.
8.6 mg/mL at 25 °C
Solubility in water, g/100ml: 0.87
0.9%

Synonyms

1,2-dichloroethane, ethylene dichloride, ethylene dichloride, 14C-labeled, ethylene dichloride, 14C2-labeled, ethylene dichloride, 36Cl-labeled, ethylene dichloride, 38Cl-labeled, ethylene dichloride, ion (1+)

Canonical SMILES

C(CCl)Cl

Description

The exact mass of the compound 1,2-Dichloroethane is 97.969 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 66° f (ntp, 1992)8600 mg/l (at 25 °c)0.09 min water, 8,600 mg/l at 25 °csolubility in water at 20 °c: 0.86% wt0.869 g/100 ml water at 20 °cmiscible with alcohol, chloroform, ethersoluble in acetone, benzene, chloroform; very soluble in ethanol; miscible with ethyl ethersoluble in benzene, carbon tetrachloride, and organic solvents.8.6 mg/ml at 25 °csolubility in water, g/100ml: 0.870.9%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Ethylene Dichlorides - Supplementary Records. It belongs to the ontological category of chloroethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

  • As a solvent: Due to its non-polar nature, 1,2-Dichloroethane can dissolve a wide range of non-polar and some polar organic compounds. This makes it a useful solvent in organic synthesis for reactions involving these types of molecules []. However, it's important to note that safer alternatives like toluene or dichloromethane are often preferred.

Chemical Education and Demonstrations

  • Study of SN2 Reactions: In some chemistry classrooms, 1,2-Dichloroethane is used as a solvent to demonstrate the kinetics of nucleophilic substitution reactions (SN2 reactions) due to its ability to dissolve both reactants []. However, due to safety concerns, this practice is becoming less common.

Safety Note

It's important to remember that 1,2-Dichloroethane is a suspected carcinogen and can cause respiratory problems and nervous system damage upon exposure []. Researchers must strictly adhere to safety protocols when handling this chemical.

EDC is a man-made chemical []. It is primarily produced by the reaction of ethylene with chlorine gas []. EDC is a versatile industrial chemical with numerous applications, but its use in scientific research is limited due to its hazardous properties [].


Molecular Structure Analysis

EDC has a simple molecular structure with two chlorine atoms bonded to adjacent carbon atoms in an ethane (C2H6) molecule. The carbon-chlorine bonds are polar, giving the molecule a slight positive charge on the carbon atoms and a slight negative charge on the chlorine atoms []. This polarity contributes to some of its physical properties, such as solubility [].


Chemical Reactions Analysis

EDC is an important intermediate in the production of vinyl chloride monomer (VCM), the starting material for polyvinyl chloride (PVC) plastic []. The conversion of EDC to VCM is achieved through thermal cracking [].

Balanced Chemical Equation

C2H4Cl2 (g) -> C2H3Cl (g) + HCl (g) []

EDC can also undergo hydrolysis to form ethylene glycol and hydrochloric acid [].

Balanced Chemical Equation

C2H4Cl2 (aq) + H2O (l) -> C2H4(OH)2 (aq) + 2HCl (aq) []


Physical And Chemical Properties Analysis

  • Melting point: -35.7 °C []
  • Boiling point: 83.47 °C []
  • Density: 1.25 g/cm³ []
  • Solubility: Slightly soluble in water (4.8 g/L at 25 °C), miscible with most organic solvents []
  • Stability: Decomposes at high temperatures []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethylene dichloride appears as a clear colorless liquid with a chloroform-like odor. Flash point 56°F. Denser than water and insoluble in water. Vapors are heavier than air. Density 10.4 lb / gal.
GasVapor, Liquid; Liquid
Liquid
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR, MOISTURE AND LIGHT.
Colorless liquid with a pleasant, chloroform-like odor.
Colorless liquid with a pleasant, chloroform-like odor. [Note: Decomposes slowly, becomes acidic & darkens in color.]

Color/Form

Heavy liquid
Clear, colorless, oily liquid
Clear liquid at ambient temperatures
Colorless liquid [Note: Decomposes slowly, becomes acidic & darkens in color]
Colorless, oily liquid

XLogP3

1.5

Exact Mass

97.969

Boiling Point

182.3 °F at 760 mm Hg (NTP, 1992)
83.5 °C
83.4 °C
182°F

Flash Point

56 °F (NTP, 1992)
13.0 °C (55.4 °F) - closed cup - Tested according to Annex V of Directive 67/548/EEC.
56 °F (13 °C) - closed cup
65 °F (18 °C) - open cup.
13 °C c.c.
56°F

Vapor Density

3.4 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 3.42
3.4

Density

1.253 at 68 °F (USCG, 1999)
1.2454 at 25 °C
Relative density (water = 1): 1.2
1.24

LogP

1.48
1.48 (LogP)
log Kow = 1.48
1.48

Odor

Pleasant, chloroform-like
Pleasant odor
Chloroform-like odor
Sweet

Appearance

Solid powder

Melting Point

-31.5 °F (NTP, 1992)
-35.5 °C
-35.6 °C
-35.3°C
-35.7 °C
-32°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55163IJI47

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,2-Dichloroethane is a clear, colorless, oily liquid. It has a pleasant odor and sweet taste. It is soluble in water. USE: 1,2-Dichloroethane is an important commercial chemical. It is used as a solvent, chemical intermediate (mostly to produce vinyl chloride) and a lead scavenger (in leaded gasoline). It was formerly used as a fumigant for upholstery, carpets and agricultural products (grains, orchards, mushroom houses). EXPOSURE: Workers that produce or use 1,2-dichloroethane may breathe in mists or have direct skin contact. The general population may be exposed by vapors in the air, consumption of food or drinking water and dermal contact with products containing 1,2-dichloroethane. If 1,2-dichlorethane is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It is not expected to be broken down by microorganisms, and is not expected to build up in fish. RISK: Cases of circulatory and respiratory failure resulting in death have been reported in humans following very high oral or inhalation exposure. Nausea, vomiting, abdominal pain, loss of appetite, headache, light-headedness, irritation of mucous membranes, altered liver and kidney function, and neurological disorders have been reported in workers exposed to lower levels over time. Studies in workers do not show a clear association between cancer and exposure to 1,2-dichloroethane, primarily due to simultaneous exposure to other chemicals. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to 1,2-dichloroethane before and/or during pregnancy at doses that did not cause severe parental toxicity. Lymphoma and cancerous tumors of the stomach, liver, blood vessels, uterus, and mammary gland were induced in laboratory animals following lifetime exposure to 1,2-dichloroethane. The U.S. EPA IRIS program determined that 1,2-dichloroethane is a probable human carcinogen. The International Agency for Research on Cancer determined that 1,2-dichloroethane is possibly carcinogenic to humans. The U.S. National Toxicology Program 14th Report on Carcinogens determined that 1,2-dichloroethane is reasonably anticipated to be a human carcinogen. These assessments are based on inadequate evidence in humans for the carcinogenicity of 1,2-dichloroethane but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Ethylene Dichloride is a clear, colorless, oily, synthetic, flammable liquid chlorinated hydrocarbon with a pleasant chloroform-like smell that emits toxic fumes of hydrochloric acid when heated to decomposition. Ethylene dichloride is primarily used to produce vinyl chloride. Inhalation exposure to this substance induces respiratory distress, nausea and vomiting and affects the central nervous system, liver and kidneys. It is mutagenic in animals and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

The mechanism of the hepatocellular toxicity of l,2-dichloroethane ... was examined in vitro. Hepatocytes from male Wistar rats were preloaded with tritium (3)H labeled sodium palmitate and (14)C labeled glucosamine. They were incubated with 0 to 6.5 uM 1,2-dichloroethane for 5 to 60 min. Cytotoxicity was assessed by measuring changes in cellular exclusion of trypan blue dye leakage of intracellular lactate dehydrogenase (LDH) into the medium and depletion of intracellular reduced glutathione (GSH). The cells were separated into the cytosolic microsome total Golgi apparatus and secreted lipoglycoprotein fractions which were assayed for changes in the distribution of (3)H and (14)C activity. 1,2-Dichloroethane did not significantly affect cellular trypan blue exclusion and LDH leakage until after 30 and 15 min incubation respectively. Hepatocellular GSH concentrations were significantly decreased after 5 min. Incubation with 4.4 uM 1,2-dichloroethane. 1,2-Dichloroethane large decrease in lipoglycoprotein secretion which was accompanied by significant accumulations of (3)H and (14)C activity in the cells. The levels of (3)H and (14)C activity were significantly increased in the microsomes and Golgi apparatus after 5 and 15 min of 1,2-dichloroethane treatment. Within the lipoglycoprotein fraction 1,2-dichloroethane significantly decreased the amounts of radiolabel in the lipid and sugar moieties. ...
DNA sequence changes produced by 1,2-dibromoethane, 1,2-dichloroethane and 1-bromo-2-chloroethane were analyzed using the vermilion locus of Drosophila melanogaster. Under excision repair proficient (exr+) conditions (mutagenized exr+ males mated with exr+ females) all mutants isolated from the first generation (Fl) after 1,2-dibromoethane and 1,2-dichloroethane exposure represented rearrangements (multi-locus deletions, small deletions with tandem repeats, duplicate insertions). By contrast mutants expressing a vermilion phenotype only in the F2 (Fl mosaics) all carried single bp changes. When exr+ males after exposure to 1,2-dibromoethane were mated to excision repair deficient (exr-) mus 201 females 11 of 14 mutational events isolated from either Fl or F2 progeny were single bp changes. In general the mutation spectra for the three dihaloalkanes were similar to the spectrum obtained at the same locus for the direct acting monofunctional agent methylmethanesulfonate. The data lend support to the conclusions that these 1,2-dihaloalkanes are genotoxic through modification at ring nitrogens in DNA primarily at the N7 of guanine and, lesser extent, at the N1 of adenine. These N-adducts could be directly miscoding. However, more important for the mutagenic action of chemicals seems to be the formation of non-coding lesions and/or misrepair.
The mechanism of action for 1,2-dichloroethane-induced toxicity is not known. However, studies in rats and mice indicate that 1,2-dichloroethane may be metabolized to 2-chloroacetaldehyde, S-(2-chloroethyl)glutathione, and other putative reactive intermediates capable of binding covalently to cellular macromolecules ... . The ability of a chemical to bind covalently to cellular macromolecules is often correlated with the induction of toxic effects ... . In addition, 1,2-dichloroethane has been shown to promote lipid peroxidation in vitro ... . Lipid peroxidation is also assoc with production of tissue damage. The lag time between inhalation exposure and onset of effects ... in an occupationally exposed 51-yr old male may have been a reflection, in part, of the time required to metabolize 1,2-dichloroethane to active intermediates.

Vapor Pressure

60 mm Hg at 68 °F ; 100 mm Hg at 84.9° F (NTP, 1992)
78.90 mmHg
78.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 8.7
64 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

107-06-2

Wikipedia

Ethylene dichloride

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree
FUMIGANTS

Methods of Manufacturing

1,2-Dichloroethane is produced by the vapor- or liquid-phase chlorination of ethylene. Most liquid-phase processes use small amounts of ferric chloride as the catalyst. Other catalysts claimed in the patent literature include aluminum chloride, antimony pentachloride, and cupric chloride and an ammonium, alkali, or alkaline-earth tetrachloroferrate. The chlorination is carried out at 40-50 °C with 5% air or other free-radical inhibitors added to prevent substitution chlorination of the product. Selectivities under these conditions are nearly stoichiometric to the desired product. The exothermic heat of reaction vaporizes the 1,2-dichloroethane product, which is purified by distillation.
Oxychlorination of ethylene has become the second important process for 1,2- dichloroethane. The process is usually incorporated into an integrated vinyl chloride plant in which hydrogen chloride, recovered from the dehydrochlorination or cracking of 1,2-dichloroethane to vinyl chloride, is recycled to an oxychlorination unit. The hydrogen chloride by-product is used as the chlorine source in the chlorination of ethylene in the presence of oxygen and copper chloride catalyst.
Action of chlorine on ethylene, with subsequent distillation with metallic catalyst; also by reaction of acetylene and hydrochloric acid.
Made from ethylene and chlorine; also from acetylene and HCl ... .
For more Methods of Manufacturing (Complete) data for 1,2-Dichloroethane (6 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other petroleum and coal products manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Services
Wholesale and retail trade
Ethane, 1,2-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: ethylene dichloride; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA 3; Procedure: gas chromatography using electron capture detector; Analyte: ethylene dichloride; Matrix: air; Detection Limit: 0.05 ppm.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2-dichloroethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,2-dichloroethane; Matrix: municipal and industrial discharges; Detection Limit: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2-Dichloroethane (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of 1,2-dichloroethane in rat blood, liver, lung, spleen, brain, kidney and epididymal adipose tissue by head-space gas chromatography. Method is sensitive to 25 ng/mL of blood or 50 ng/g of tissue.

Storage Conditions

Fireproof. Separated from food and feedstuffs and incompatible materials. See Chemical Dangers. Cool. Dry. Well closed. Store in an area without drain or sewer access.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, dry, well-ventilated area away from oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong acids (such as hydrochloric, sulfuric, and nitric), chemically active metals (such as potassium, sodium, magnesium, and zinc), strong caustics (such as sodium hydroxide), and dimethylaminopropylamine since violent reactions occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store in a cool, dry well ventilated location. Separate from oxidizing materials, aluminum, ammonia.

Interactions

Our previous investigations demonstrated that 1,2-dichloroethane (DCE) and chronic ethanol treatment separately are able to impair glycoprotein metabolism and secretion, and reduce dolichol concentration in liver membranes. The purpose of this study was to investigate whether chronic ethanol consumption can induce potentiation of rat liver damage due to DCE haloalkane used in several chemical processes and in agriculture. Rats were given 36% of their total energy as ethanol in the Lieber-DeCarli liquid diet for 8 weeks (CH group). The pair-fed control group received an isocaloric amount of dextrine-maltose (PF group). "In vitro" experiments: the DCE (6.5 mM) treatment of isolated hepatocytes from CH rats enhanced glycoprotein retention and further reduced glycoprotein secretion and (14)C-glucosamine incorporation compared to the hepatocytes from CH or from PF and DCE treated rats. "In vivo" experiments: a marked decrease of dolichol concentration in microsomes (in which dolichyl phosphate is rate-limiting for the initial glycosylation of protein) and in Golgi membranes (in which total dolichol is very important for membrane permeability, fluidity and vesicle fusion) was observed in CH rats acutely treated with 628 mg/kg bw of DCE (CH+DCE) compared with CH or PF+DCE treated rats. These data suggest that chronic ethanol consumption increases DCE liver toxicity by affecting protein glycosylation processes and impairing glycolipoprotein secretion, with a concomitant retention at the level of the Golgi apparatus.
It was established that acute poisoning of rats by 1,2-dichloroethane induced considerable changes in lipid peroxidation indices, glutathione content and activity of antioxidant enzymes--superoxidase, catalase, glutathione peroxidase in the brain tissue, erythrocytes and blood plasma. It was shown that nicotinamide in the dose of 200 mg/kg prevented considerable degree of the intoxication caused by 1,2-dichloroethane as well as activation of lipid peroxidation and inhibition of antioxidant defense enzyme activities in tissue of experimental animals.
Alpha-proteinase inhibitor can be inactivated by aldehydes found in the cigarette smoke as well as by industrial chemicals. Studies demonstrate the synergistic inactivation of alpha-proteinase inhibitor by 1,2-dichloroethane when mixed with acrolein or pyruvic aldehyde. Smokers exposed to the chemical may be more prone to lung emphysema due to synergistic inactivation of alpha-proteinase inhibitor by chemicals and cigarette smoke components.
... Prior to exposure to ethylene dichloride (EDC) groups of male mice were pretreated with phenobarbital or 3-methylcholanthrene to induce metabolism. Other mice were administered SKF525A before ethylene dichloride exposure to inhibit cytochrome p450 metabolism. Following the different pretreatments, mice were exposed to ethylene dichloride at selected concentrations (1000, 1250, or 1500 ppm). Exposure to ethylene dichloride, without pretreatment, produced a dose-dependent increase in mortality at 24 and 48 hr postexposure. This response was enhanced at all concentrations of EDC by phenobarbital pretreatment and attenuated by the administration of SKF 525A. Pretreatment with 3-methylcholanthrene prior to ethylene dichloride exposure at 1000 ppm also produced an increase in mortality as compared to ethylene dichloride exposure without pretreatment. Exposure to ethylene dichloride was associated with an increased kidney wt/body wt ratio. SKF 525A pretreatment prevented the increase in the kidney wt/body wt ratio at an ethylene dichloride exposure concn of 1000 ppm. Pathological changes produced in the kidneys of mice exposed to ethylene dichloride were decreased by SKF 525A pretreatment.
For more Interactions (Complete) data for 1,2-Dichloroethane (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Forms explosive mixture with air.

Dates

Modify: 2023-08-15
1: Kokkonen P, Bednar D, Dockalova V, Prokop Z, Damborsky J. Conformational changes allow processing of bulky substrates by a haloalkane dehalogenase with a small and buried active site. J Biol Chem. 2018 Jul 20;293(29):11505-11512. doi: 10.1074/jbc.RA117.000328. Epub 2018 Jun 1. PubMed PMID: 29858243; PubMed Central PMCID: PMC6065182.
2: Park J, Kim B, Son J, Lee JW. Solvo-thermal in situ transesterification of wet spent coffee grounds for the production of biodiesel. Bioresour Technol. 2018 Feb;249:494-500. doi: 10.1016/j.biortech.2017.10.048. Epub 2017 Oct 16. PubMed PMID: 29073560.
3: Franke S, Lihl C, Renpenning J, Elsner M, Nijenhuis I. Triple-element compound-specific stable isotope analysis of 1,2-dichloroethane for characterization of the underlying dehalogenation reaction in two Dehalococcoides mccartyi strains. FEMS Microbiol Ecol. 2017 Dec 1;93(12). doi: 10.1093/femsec/fix137. PubMed PMID: 29069488.
4: Geraets L, Zeilmaker MJ, Bos PMJ. The importance of inclusion of kinetic information in the extrapolation of high-to-low concentrations for human limit setting. Toxicol Lett. 2018 Jan 5;282:81-92. doi: 10.1016/j.toxlet.2017.10.008. Epub 2017 Oct 10. Review. PubMed PMID: 29030269.
5: Zhang Y, Li G, Zhong Y, Huang M, Wu J, Zheng J, Rong W, Zeng L, Yin X, Lu F, Xie Z, Xu D, Fan Q, Jia X, Wang T, Hu Q, Chen W, Wang Q, Huang Z. 1,2-Dichloroethane Induces Reproductive Toxicity Mediated by the CREM/CREB Signaling Pathway in Male NIH Swiss Mice. Toxicol Sci. 2017 Dec 1;160(2):299-314. doi: 10.1093/toxsci/kfx182. PubMed PMID: 28973639.
6: Zeng N, Jiang H, Fan Q, Wang T, Rong W, Li G, Li R, Xu D, Guo T, Wang F, Zeng L, Huang M, Zheng J, Lu F, Chen W, Hu Q, Huang Z, Wang Q. Aberrant expression of miR-451a contributes to 1,2-dichloroethane-induced hepatic glycerol gluconeogenesis disorder by inhibiting glycerol kinase expression in NIH Swiss mice. J Appl Toxicol. 2018 Feb;38(2):292-303. doi: 10.1002/jat.3526. Epub 2017 Sep 28. PubMed PMID: 28960355.
7: Kunze C, Diekert G, Schubert T. Subtle changes in the active site architecture untangled overlapping substrate ranges and mechanistic differences of two reductive dehalogenases. FEBS J. 2017 Oct;284(20):3520-3535. doi: 10.1111/febs.14258. Epub 2017 Sep 15. PubMed PMID: 28869789.
8: Al-Baldawi IA. Removal of 1,2-Dichloroethane from real industrial wastewater using a sub-surface batch system with Typha angustifolia L. Ecotoxicol Environ Saf. 2018 Jan;147:260-265. doi: 10.1016/j.ecoenv.2017.08.022. Epub 2017 Sep 14. PubMed PMID: 28850808.
9: Palau J, Shouakar-Stash O, Hatijah Mortan S, Yu R, Rosell M, Marco-Urrea E, Freedman DL, Aravena R, Soler A, Hunkeler D. Hydrogen Isotope Fractionation during the Biodegradation of 1,2-Dichloroethane: Potential for Pathway Identification Using a Multi-element (C, Cl, and H) Isotope Approach. Environ Sci Technol. 2017 Sep 19;51(18):10526-10535. doi: 10.1021/acs.est.7b02906. Epub 2017 Sep 1. PubMed PMID: 28810730.
10: Nobre RCM, Nobre MMM, Campos TMP, Ogles D. In-situ biodegradation potential of 1,2-DCA and VC at sites with different hydrogeological settings. J Hazard Mater. 2017 Oct 15;340:417-426. doi: 10.1016/j.jhazmat.2017.07.035. Epub 2017 Jul 15. PubMed PMID: 28743073.
11: Budnik LT, Austel N, Gadau S, Kloth S, Schubert J, Jungnickel H, Luch A. Experimental outgassing of toxic chemicals to simulate the characteristics of hazards tainting globally shipped products. PLoS One. 2017 May 17;12(5):e0177363. doi: 10.1371/journal.pone.0177363. eCollection 2017. PubMed PMID: 28520742; PubMed Central PMCID: PMC5435304.
12: Scarselli A, Corfiati M, Di Marzi D, Iavicoli S. Appraisal of levels and patterns of occupational exposure to 1,3-butadiene. Scand J Work Environ Health. 2017 Sep 1;43(5):494-503. doi: 10.5271/sjweh.3644. Epub 2017 May 10. PubMed PMID: 28489219.
13: Gorito AM, Ribeiro AR, Almeida CMR, Silva AMT. A review on the application of constructed wetlands for the removal of priority substances and contaminants of emerging concern listed in recently launched EU legislation. Environ Pollut. 2017 Aug;227:428-443. doi: 10.1016/j.envpol.2017.04.060. Epub 2017 May 6. Review. PubMed PMID: 28486186.
14: Liu J, Liu Z, Zhang F, Su X, Lyu C. Thermally activated persulfate oxidation of NAPL chlorinated organic compounds: effect of soil composition on oxidant demand in different soil-persulfate systems. Water Sci Technol. 2017 Apr;75(7-8):1794-1803. doi: 10.2166/wst.2017.052. PubMed PMID: 28452771.
15: Suguro M, Numano T, Kawabe M, Doi Y, Imai N, Mera Y, Tamano S. Lung Tumor Induction by 26-week Dermal Application of 1,2-Dichloroethane in CB6F1-Tg rasH2 Mice. Toxicol Pathol. 2017 Apr;45(3):427-434. doi: 10.1177/0192623317701003. PubMed PMID: 28421967.
16: Wang T, Xu D, Fan Q, Rong W, Zheng J, Gao C, Li G, Zeng N, Guo T, Zeng L, Wang F, Xiao C, Cai L, Tang S, Deng X, Yin X, Huang M, Lu F, Hu Q, Chen W, Huang Z, Wang Q. 1,2-Dichloroethane impairs glucose and lipid homeostasis in the livers of NIH Swiss mice. Toxicology. 2017 Apr 1;380:38-49. doi: 10.1016/j.tox.2017.02.005. Epub 2017 Feb 8. PubMed PMID: 28189721.
17: Key TA, Bowman KS, Lee I, Chun J, Albuquerque L, da Costa MS, Rainey FA, Moe WM. Dehalogenimonas formicexedens sp. nov., a chlorinated alkane-respiring bacterium isolated from contaminated groundwater. Int J Syst Evol Microbiol. 2017 May;67(5):1366-1373. doi: 10.1099/ijsem.0.001819. Epub 2017 Jun 5. PubMed PMID: 28126048.
18: Lu Q, de Toledo RA, Xie F, Li J, Shim H. Reutilization of waste scrap tyre as the immobilization matrix for the enhanced bioremoval of a monoaromatic hydrocarbons, methyl tert-butyl ether, and chlorinated ethenes mixture from water. Sci Total Environ. 2017 Apr 1;583:88-96. doi: 10.1016/j.scitotenv.2017.01.025. Epub 2017 Jan 18. PubMed PMID: 28109662.
19: Zhou X, Cao Y, Leuze C, Nie B, Shan B, Zhou W, Cipriano P, Xiao BO. Early Non-invasive Detection of Acute 1,2-Dichloroethane-induced Toxic Encephalopathy in Rats. In Vivo. 2016 11-12;30(6):787-793. PubMed PMID: 27815462.
20: Sweeney LM, Gargas ML. Route-to-route extrapolation of 1,2-dichloroethane studies from the oral route to inhalation using physiologically based pharmacokinetic models. Regul Toxicol Pharmacol. 2016 Nov;81:468-479. doi: 10.1016/j.yrtph.2016.10.005. Epub 2016 Oct 15. PubMed PMID: 27756559.

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